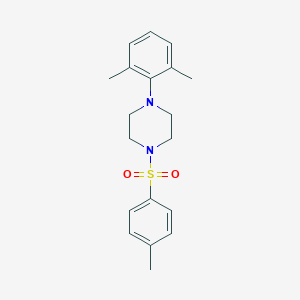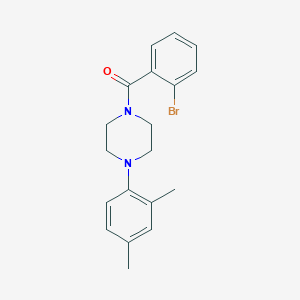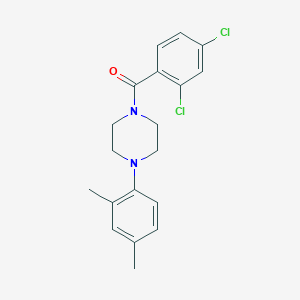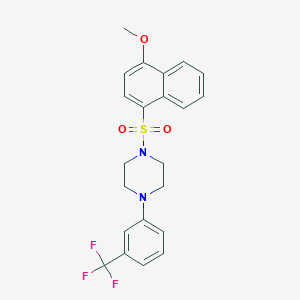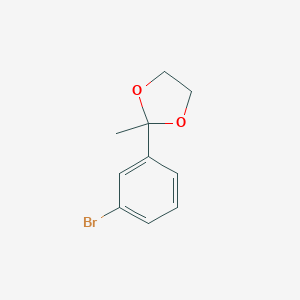
2-(3-溴苯基)-2-甲基-1,3-二氧杂环戊烷
概述
描述
2-(3-Bromophenyl)-2-methyl-1,3-dioxolane (BMD) is a synthetic compound that has been studied for its potential applications in various scientific research fields. BMD is a highly versatile compound that can be used as a starting material in organic synthesis and as a tool for exploring the structure and properties of various molecules. BMD is also used in the preparation of various pharmaceuticals and as a tool in the development of new drug molecules.
科学研究应用
合成N-烷基氨基苯乙酮:Albright和Lieberman(1994年)的研究描述了使用类似于2-(3-溴苯基)-2-甲基-1,3-二氧杂环戊烷的化合物合成N-(烷基)-3-(2-甲基-1,3-二氧杂环戊烷基)苯胺,突出了它在有机合成和制药中的作用(Albright & Lieberman, 1994)。
甲基乙烯酮当量的制备:Petroski(2002年)报告了2-(2-溴乙基)-2-甲基-1,3-二氧杂环戊烷的制备,这是与2-(3-溴苯基)-2-甲基-1,3-二氧杂环戊烷密切相关的化合物,展示了它在有机合成中有用中间体的生产中的用途(Petroski, 2002)。
1-溴-3-丁炔-2-酮和1,3-二溴-3-丁烯-2-酮的合成:Mekonnen等人(2009年)的研究探讨了从1,3-二氧杂环戊烷衍生物合成这些化合物,暗示了2-(3-溴苯基)-2-甲基-1,3-二氧杂环戊烷在复杂有机合成过程中的潜力(Mekonnen et al., 2009)。
钯催化的铃木偶联反应:Bei等人(1999年)研究了类似于2-(3-溴苯基)-2-甲基-1,3-二氧杂环戊烷的化合物在钯催化的铃木偶联反应中的应用,表明了它在催化和有机合成中的潜力(Bei et al., 1999)。
聚合物的合成和表征:Coskun等人(1998年)描述了从类似化合物合成和热降解的聚合物,突出了这类化合物在聚合物科学中的应用(Coskun et al., 1998)。
反应中的化学降解表面活性剂:Wilk等人(1994年)讨论了基于1,3-二氧杂环戊烷的阳离子化学降解表面活性剂在化学反应中的应用,暗示了类似2-(3-溴苯基)-2-甲基-1,3-二氧杂环戊烷衍生物在增强反应速率方面的重要性(Wilk等人,1994年)。
属性
IUPAC Name |
2-(3-bromophenyl)-2-methyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-10(12-5-6-13-10)8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMECYBCLXRLALS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-2-methyl-1,3-dioxolane | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


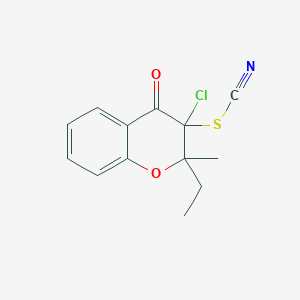
![3-chloro-4-oxo-3,4-dihydrospiro[2H-chromene-2,1'-cyclohexane]-3-yl thiocyanate](/img/structure/B503077.png)
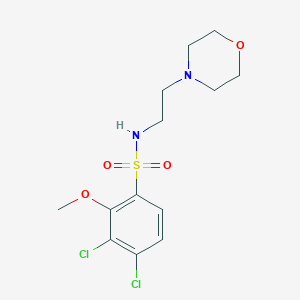

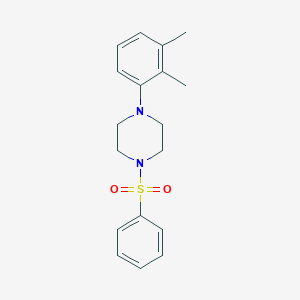
![1-Methyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B503085.png)
![N-(4-{[4-(2-chlorophenyl)piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B503086.png)

![1-(3,4-Dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B503089.png)
